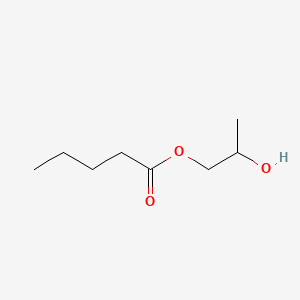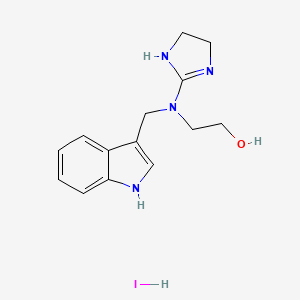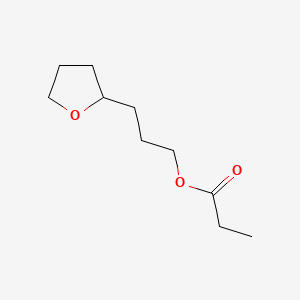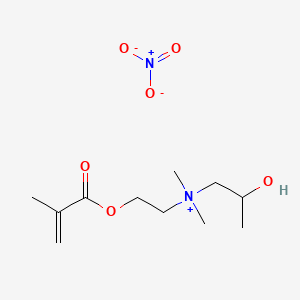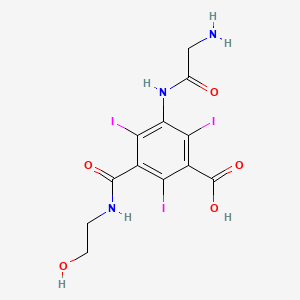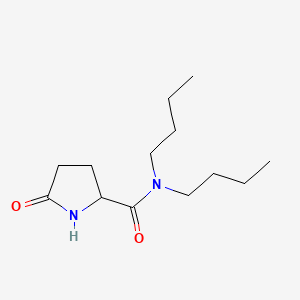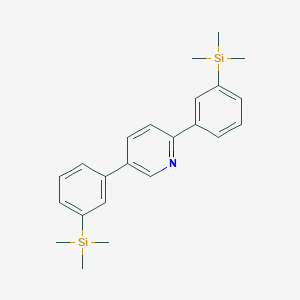
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is an organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further bonded to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine typically involves the reaction of 2,5-dibromopyridine with trimethylsilyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of 2,5-di-(3-(Trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The pyridine ring can act as a coordinating site for metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-diphenylpyridine: Lacks the trimethylsilyl groups, resulting in different chemical properties.
2,5-di(4-(trimethylsilyl)phenyl)pyridine: Similar structure but with trimethylsilyl groups in different positions.
2,5-di(3-(trimethylsilyl)phenyl)thiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
2,5-di-(3-(Trimethylsilyl)phenyl)pyridine is unique due to the presence of trimethylsilyl groups, which confer increased stability and lipophilicity. These properties make it particularly useful in applications requiring robust and hydrophobic compounds.
Eigenschaften
Molekularformel |
C23H29NSi2 |
|---|---|
Molekulargewicht |
375.7 g/mol |
IUPAC-Name |
trimethyl-[3-[5-(3-trimethylsilylphenyl)pyridin-2-yl]phenyl]silane |
InChI |
InChI=1S/C23H29NSi2/c1-25(2,3)21-11-7-9-18(15-21)20-13-14-23(24-17-20)19-10-8-12-22(16-19)26(4,5)6/h7-17H,1-6H3 |
InChI-Schlüssel |
DSZSMZDLMZDDJK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


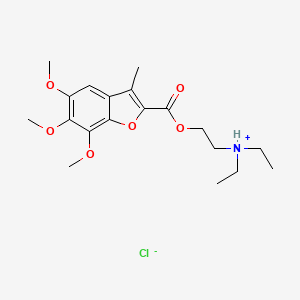

![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
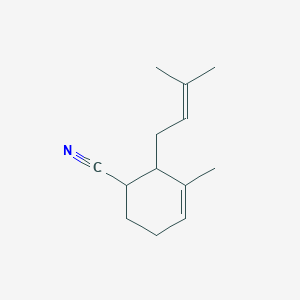
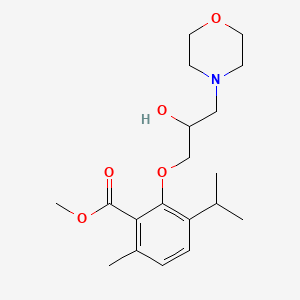
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
